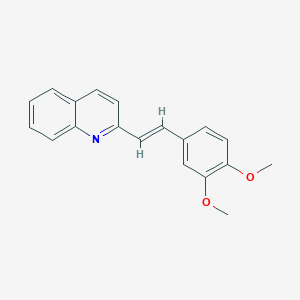

2-(3,4-Dimethoxystyryl)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

75903-25-2 |

|---|---|

Molecular Formula |

C19H17NO2 |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinoline |

InChI |

InChI=1S/C19H17NO2/c1-21-18-12-8-14(13-19(18)22-2)7-10-16-11-9-15-5-3-4-6-17(15)20-16/h3-13H,1-2H3/b10-7+ |

InChI Key |

XAEBIRLRAIYZMN-JXMROGBWSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

The creation of 2-(3,4-Dimethoxystyryl)quinoline can be achieved through various synthetic strategies, ranging from traditional reaction pathways to more modern, environmentally conscious methods.

Conventional Reaction Pathways

Historically, the synthesis of quinoline (B57606) derivatives has relied on several named reactions, including the Skraup, Doebner-von Miller, Conrad-Limpach, and Friedländer syntheses. jptcp.comnih.gov These methods, while foundational, often require harsh reaction conditions, such as high temperatures and the use of strong acids. jptcp.comnih.gov A common conventional approach for synthesizing 2-styrylquinolines involves the direct olefination of 2-methylquinolines with aldehydes in the presence of acetic anhydride. However, this method is often hampered by the need for high temperatures and a large excess of the aldehyde, which can lead to lower product yields. rsc.org

Green Chemistry Approaches and Environmentally Benign Syntheses

In a move towards more sustainable chemical practices, green chemistry principles have been applied to the synthesis of quinoline derivatives. nih.gov These approaches aim to reduce waste, use safer solvents, and improve atom economy. ufms.br One such method involves the use of a deep eutectic solvent (DES) composed of 1,3-dimethylurea (B165225) (DMU) and L-(+)-tartaric acid (LTA). rsc.org This DES serves as a non-toxic and reusable reaction medium for the direct olefination of 2-methylquinolines with aromatic aldehydes, avoiding the need for hazardous catalysts or volatile organic solvents. rsc.orgrsc.org This method has been successfully used to synthesize derivatives like (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates under mild conditions. rsc.orgrsc.org Another green approach utilizes microwave irradiation, which can significantly shorten reaction times and reduce solvent consumption. lew.ro For instance, the synthesis of 2,3-disubstituted quinolines has been achieved under solvent-free conditions using microwave irradiation. jptcp.com

Multicomponent Reaction Strategies for Quinoline Derivatives

Multicomponent reactions (MCRs) have become a powerful tool in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.orgrsc.org This approach is highly efficient and offers high atom economy. ufms.br Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been adapted for the synthesis of diverse quinoline scaffolds. rsc.org For example, a one-pot multicomponent reaction between an aniline (B41778) derivative, a benzaldehyde (B42025) derivative, and phenylacetylene (B144264) in water with hydrochloric acid as a promoter has been developed for the synthesis of 2,4-diaryl-quinoline derivatives. ufms.br Mechanistically, this reaction often proceeds through the formation of a Schiff base, followed by a Diels-Alder type reaction and subsequent oxidation to yield the aromatic quinoline ring system. ufms.br

Spectroscopic Characterization in Synthetic Verification

To confirm the successful synthesis and elucidate the structure of this compound, a combination of spectroscopic techniques is employed. tandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules.

¹H NMR: The proton NMR spectrum of a related compound, (E)-diethyl this compound-3,4-dicarboxylate, reveals characteristic signals. rsc.org For the styryl proton, a doublet appears at 8.03 ppm, indicating its presence on a double bond. rsc.org The aromatic protons of the quinoline and styryl moieties typically resonate in the region of 7.0 to 8.5 ppm. The two methoxy (B1213986) groups on the styryl ring show distinct singlets around 3.92 and 3.95 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For (E)-diethyl this compound-3,4-dicarboxylate, the carbon atoms of the quinoline ring and the styryl group appear in the aromatic region (approximately 110-160 ppm). rsc.org The carbons of the two methoxy groups are observed at around 55.8 ppm. rsc.org

Below is a table summarizing the experimental ¹H and ¹³C NMR data for a closely related derivative, (E)-diethyl this compound-3,4-dicarboxylate. rsc.org

| Atom | ¹H NMR (δ/ppm) | ¹³C NMR (δ/ppm) |

| Ar-H | 7.16-8.13 | 109.88-152.14 |

| =CH | 8.03 | 121.29, 139.08 |

| OCH₃ | 3.92, 3.95 | 55.83, 55.89 |

| OCH₂ | 4.45-4.54 | 62.11, 62.30 |

| CH₃ | 1.47 | 14.08, 14.13 |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. tandfonline.com In the FTIR spectrum of quinoline derivatives, characteristic peaks are observed. researchgate.net Aromatic C-H stretching vibrations are typically seen in the region of 3000-3100 cm⁻¹. tandfonline.com The C=C stretching vibrations of the aromatic rings appear around 1595-1620 cm⁻¹. researchgate.net For this compound, the presence of the ether linkages (C-O-C) would also give rise to characteristic stretching bands.

Elemental Mass Analysis

The elemental composition and molecular weight of this compound have been confirmed through elemental analysis and mass spectrometry. These techniques are crucial for verifying the identity of the synthesized compound by providing a precise measure of its elemental makeup and mass-to-charge ratio.

Research findings have reported the use of electron impact mass spectrometry (EI-MS) to determine the molecular weight of the compound. researchgate.net The mass spectrum recorded for (E)-2-(3,4-Dimethoxystyryl)quinoline showed the molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 291, which corresponds to the calculated molecular weight of the compound. researchgate.net This finding is a key piece of evidence confirming the successful synthesis of the target molecule.

In addition to mass spectrometry, elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined values were found to be in close agreement with the theoretically calculated percentages for the chemical formula C₁₉H₁₇NO₂. researchgate.net This congruence between the observed and calculated values further validates the molecular formula and purity of the compound.

The table below summarizes the findings from the elemental and mass analysis of this compound.

| Analysis Type | Parameter | Theoretical Value | Observed Value | Reference |

|---|---|---|---|---|

| Elemental Analysis | Carbon (%C) | 79.98 | 80.00 | researchgate.net |

| Hydrogen (%H) | 6.00 | 6.02 | researchgate.net | |

| Nitrogen (%N) | 4.91 | 4.93 | researchgate.net | |

| Mass Spectrometry (EI-MS) | Molecular Ion Peak (M+) [m/z] | 291.13 | 291 | researchgate.net |

Advanced Structural Characterization and Supramolecular Interactions

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction studies have been instrumental in defining the three-dimensional structure of 2-(3,4-dimethoxystyryl)quinoline.

Crystallographic Parameters and Space Group Determination

The compound crystallizes in the monoclinic space group P 21/c. tandfonline.comresearchgate.netresearchgate.net The unit cell contains eight molecules (Z = 8). tandfonline.comresearchgate.netresearchgate.net

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| Z | 8 |

This table presents the fundamental crystallographic parameters determined from single crystal X-ray diffraction analysis.

Analysis of Asymmetric Units and Molecular Geometries

The asymmetric unit of this compound is notable as it contains two crystallographically independent molecules, designated as molecule A and molecule B. tandfonline.comresearchgate.netresearchgate.net These two molecules possess nearly identical geometries. tandfonline.comresearchgate.netresearchgate.net

The bond lengths within the molecule are consistent with expected values. For instance, the double bond of the ethylene (B1197577) fragment (C11–C12) is 1.338(3) Å in molecule A and 1.328(3) Å in molecule B, which are typical for a C=C double bond. tandfonline.com The bond distances connecting the quinoline (B57606) and styrene (B11656) moieties to the ethylene linker are nearly equal. tandfonline.com The bicyclic quinoline ring itself is planar, with only minor deviations observed. tandfonline.com A key feature of the molecular geometry is the dihedral angle between the quinoline and styrene moieties, which is 17.62(5)° for molecule A and 12.02(7)° for molecule B, indicating a high degree of coplanarity between these two major ring systems. tandfonline.com The methoxy (B1213986) groups are also observed to be nearly coplanar with the benzene (B151609) ring to which they are attached. tandfonline.com

Elucidation of Intermolecular Interactions (C–H…O hydrogen bonds, C–H…π, π–π stacking, van der Waals forces)

The crystal structure of this compound is stabilized by a complex network of intermolecular interactions, which collectively contribute to the formation of a supramolecular assembly. tandfonline.comresearchgate.netresearchgate.net These interactions include C–H…O hydrogen bonds, C–H…π interactions, π–π stacking, and van der Waals forces. tandfonline.comresearchgate.netresearchgate.net

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

To further understand and quantify the intermolecular interactions, Hirshfeld surface analysis and the associated two-dimensional fingerprint plots were employed. tandfonline.comresearchgate.netresearchgate.net This method allows for a detailed investigation of the close contacts between molecules in the crystal.

Quantification of Specific Non-Covalent Interactions in Crystal Packing

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution |

| H···H | 41.8% |

| C···H/H···C | 39.9% |

This table quantifies the relative importance of different non-covalent interactions in the crystal packing of this compound based on Hirshfeld surface analysis. tandfonline.com

The 2D fingerprint plots provide a visual representation of these interactions. C···C interatomic contacts, indicative of π–π stacking, are visible as an arrow-like distribution. tandfonline.com The O···H/H···O contacts, corresponding to the C–H…O hydrogen bonds, appear as two strong, symmetric spikes at the bottom left of the plot. tandfonline.com

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a central tool in the computational study of DMSQ, particularly using the B3LYP functional with a 6-311++G(d,p) basis set. tandfonline.comresearchgate.net This level of theory has been effective in calculating the structural, vibrational, and electronic properties of the molecule. tandfonline.com

Optimized Molecular Structure and Geometrical Parameters

The molecular structure of DMSQ has been optimized using DFT calculations to determine its most stable conformation. The optimized structure reveals that the bicyclic quinoline (B57606) ring is planar, and the dihedral angle between the quinoline and styrene (B11656) moieties is calculated to be 17.62(5)° and 12.02(7)° for the two independent molecules in the asymmetric unit, indicating a near co-planar arrangement. tandfonline.com

The calculated geometrical parameters, such as bond lengths and angles, show good agreement with experimental data obtained from single-crystal X-ray diffraction (XRD), validating the accuracy of the computational model. tandfonline.comresearchgate.net

Table 1: Selected Optimized and Experimental Geometrical Parameters for 2-(3,4-Dimethoxystyryl)quinoline

| Parameter | Bond | Theoretical (DFT) Value (Å) | Experimental (XRD) Value (Å) |

| Bond Length | C=C (ethylene) | 1.338(3) - 1.328(3) | Not specified |

| Bond Length | C-C (quinoline rings) | 1.374 – 1.431 | Not specified |

| Bond Length | C-N (quinoline) | 1.327(3) – 1.375(2) | Not specified |

| Bond Angle | C-N-C (quinoline) | 117.98(17)° - 118.05(17)° | Not specified |

| Bond Angle | Phenyl Rings (average) | ~120° | Not specified |

Source: tandfonline.com

Theoretical Vibrational Spectra

Theoretical vibrational analysis is crucial for interpreting experimental Fourier-transform infrared (FT-IR) spectra. For DMSQ, the calculated vibrational frequencies using the B3LYP/6-311++G(d,p) method correlate well with the experimental FT-IR spectrum. tandfonline.com Key vibrational modes have been assigned, providing a detailed understanding of the molecule's dynamics. tandfonline.comderpharmachemica.com

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Theoretical (DFT) Range (cm⁻¹) | Experimental (FT-IR) Value (cm⁻¹) |

| Aromatic C–H Stretching | 3162–2910 | 3087, 3064 |

| C–H In-plane Bending | 1300–1000 | Not specified |

| C–O Stretching | ~1300–1200 | 1259, 1036 |

| Aromatic C–C Stretching | 1599–1184 | 1600, 1511, 1307, 1260 |

Source: tandfonline.com

Electronic Structure Analysis (HOMO, LUMO, Mulliken Charges, Molecular Electrostatic Potential (MESP) Surfaces)

The electronic properties of DMSQ were investigated through analysis of its frontier molecular orbitals (FMOs), charge distribution, and electrostatic potential. tandfonline.comresearchgate.net

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and the potential for intramolecular charge transfer. irjweb.comscirp.org For DMSQ, the HOMO-LUMO analysis reveals the regions where the molecule is likely to donate or accept electrons, which is critical for its interaction with biological targets. tandfonline.com A lower energy gap is associated with higher chemical reactivity and bioactivity. scirp.org

Mulliken Charges : Mulliken population analysis is used to calculate the partial atomic charges on each atom in the molecule. uni-muenchen.de This analysis for DMSQ shows how electron density is distributed, which influences its vibrational properties and electrostatic interactions. tandfonline.com The calculated charges for DMSQ range from -1.914 to +1.914. Notably, the C2 atom, which is bonded to three other carbon atoms, exhibits the highest positive charge, identifying it as a potential site for nucleophilic attack. tandfonline.com

Molecular Electrostatic Potential (MESP) Surfaces : The MESP surface provides a visual representation of the charge distribution around the molecule, which is invaluable for predicting sites of electrophilic and nucleophilic attack. irjweb.comnih.gov For DMSQ, the MESP map uses a color-coded scheme where red indicates the most electronegative regions (prime sites for electrophilic attack) and green represents areas of zero potential. This analysis helps in understanding the molecule's shape, size, and how it will interact with other molecules, such as biological receptors. tandfonline.comresearchgate.net

Molecular Docking and In Silico Screening

To explore the therapeutic potential of this compound, computational docking and screening methods were employed. tandfonline.comresearchgate.net

Prediction of Ligand-Receptor Binding Modes

Molecular docking simulations were performed to predict how DMSQ might bind to a biological target. tandfonline.com These studies explored the compound's potential as an anti-Alzheimer's agent. tandfonline.comresearchgate.net The simulations identify the preferred binding pose of the ligand within the active site of a target protein and characterize the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. ijcce.ac.ir This information is critical for understanding the basis of its potential biological activity. tandfonline.com

In Silico Drug Likeness Evaluation for Biological Activity Prediction

In conjunction with molecular docking, in silico drug likeness screening was conducted on DMSQ. tandfonline.comresearchgate.net This evaluation assesses the molecule's physicochemical properties to determine if it conforms to the characteristics typical of known drugs (e.g., Lipinski's rule of five). The results from this screening supported the findings from the molecular docking analysis, suggesting that this compound has promising characteristics to be considered a lead compound for the development of new anti-Alzheimer's drugs. tandfonline.comevitachem.com

Investigation of Biological Activities in Vitro and Mechanistic Insights

Antineoplastic Activity in Cancer Cell Lines

Quinoline (B57606) derivatives, including those with 2-styryl substitutions, have been a focus of anticancer research due to their demonstrated ability to inhibit the proliferation of tumor cells. nih.govarabjchem.org The activity of these compounds is often linked to their interaction with critical cellular components involved in cell division and survival. nih.gov

Numerous studies have documented the cytotoxic effects of 2-styrylquinoline (B1231325) derivatives against a variety of human cancer cell lines. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

For instance, a derivative, (E)-2-(3,4-dimethoxystyryl)-6,7,8-trimethoxy-N-(3,4,5-trimethoxyphenyl)quinoline-4-amine, demonstrated significant cytotoxicity against the human lung carcinoma cell line A549 and the murine colon carcinoma cell line C26, with IC50 values of 1.66 µM and 1.21 µM, respectively. rjraap.comnih.gov Another study on 2,4-bis((E)-styryl)quinoline-3-carboxylates found that specific derivatives exhibited potent inhibitory activity. nih.gov Compound 3k from this series showed IC50 values of 1.38 µM against A549 cells and 0.77 µM against the HT29 human colon cancer cell line. nih.gov Similarly, the ferrocenyl-substituted compound 3t was also effective, with IC50 values of 2.36 µM and 0.97 µM against A549 and HT29 cells, respectively. nih.gov These findings highlight the potential of the styrylquinoline scaffold as a source of potent antiproliferative agents.

Table 1: In Vitro Antiproliferative Activity of 2-Styrylquinoline Derivatives

| Compound Name/Reference | Cancer Cell Line | Cell Type | IC50 (µM) |

|---|---|---|---|

| (E)-2-(3,4-dimethoxystyryl)-6,7,8-trimethoxy-N-(3,4,5-trimethoxyphenyl)quinoline-4-amine rjraap.comnih.gov | A549 | Human Lung Carcinoma | 1.66 |

| (E)-2-(3,4-dimethoxystyryl)-6,7,8-trimethoxy-N-(3,4,5-trimethoxyphenyl)quinoline-4-amine rjraap.comnih.gov | C26 | Murine Colon Carcinoma | 1.21 |

| Compound 3k (a 2,4-bis((E)-styryl)quinoline-3-carboxylate derivative) nih.gov | A549 | Human Lung Carcinoma | 1.38 |

| Compound 3k (a 2,4-bis((E)-styryl)quinoline-3-carboxylate derivative) nih.gov | HT29 | Human Colon Carcinoma | 0.77 |

| Compound 3t (a 2,4-bis((E)-styryl)quinoline-3-carboxylate derivative) nih.gov | A549 | Human Lung Carcinoma | 2.36 |

| Compound 3t (a 2,4-bis((E)-styryl)quinoline-3-carboxylate derivative) nih.gov | HT29 | Human Colon Carcinoma | 0.97 |

The anticancer effects of 2-styrylquinoline derivatives are underpinned by their ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival. Mechanistic studies have pointed to a multi-faceted mode of action involving the disruption of the cytoskeleton, cell cycle progression, and the induction of programmed cell death.

A primary mechanism of action for many antineoplastic quinoline derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cellular cytoskeleton and form the mitotic spindle, which is necessary for chromosome segregation during cell division. rjraap.comnih.gov Disruption of microtubule dynamics prevents proper spindle formation, leading to a halt in mitosis and subsequent cell death. nih.gov Studies on N-aryl-trimethoxy quinolin-4-amine derivatives, which are structurally related to 2-(3,4-Dimethoxystyryl)quinoline, have shown that these compounds inhibit tubulin polymerization, with molecular docking studies suggesting interaction with the colchicine (B1669291) binding site on tubulin. nih.govnih.gov This interference with the microtubule network is a key factor in their cytotoxic activity. rjraap.comnih.gov

By disrupting microtubule and spindle formation, styrylquinoline derivatives can effectively halt the cell cycle. Flow cytometry analysis has consistently shown that cancer cells treated with these compounds accumulate in the G2/M phase of the cell cycle. nih.govrjraap.comnih.gov For example, treatment of A549 cancer cells with (E)-2-(3,4-dimethoxystyryl)-6,7,8-trimethoxy-N-(3,4,5-trimethoxyphenyl)quinoline-4-amine resulted in a significant arrest of cells in the G2/M phase. rjraap.comnih.gov This arrest prevents the cells from completing mitosis and dividing, thereby inhibiting tumor growth. nih.gov

Cells arrested in the cell cycle may ultimately undergo apoptosis, or programmed cell death. Evidence suggests that 2-styrylquinoline derivatives trigger apoptosis primarily through the intrinsic, or mitochondrial, pathway. rjraap.comnih.gov This pathway is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. rjraap.comnih.gov

Western blot analysis has revealed that treatment with the derivative (E)-2-(3,4-dimethoxystyryl)-6,7,8-trimethoxy-N-(3,4,5-trimethoxyphenyl)quinoline-4-amine leads to an elevated Bax/Bcl-2 ratio in cancer cells. rjraap.comnih.gov This shift promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases. Specifically, an increased activation of caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (an executioner caspase) has been observed, while the activity of caspase-8 (involved in the extrinsic pathway) remains unchanged. rjraap.comnih.gov This pattern of caspase activation confirms that these quinoline compounds induce apoptosis via the intrinsic pathway. rjraap.comnih.gov

Cellular Mechanisms of Action

Antimicrobial Efficacy (in vitro)

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govnih.gov Various derivatives have demonstrated broad-spectrum activity against both bacteria and fungi. nih.govresearchgate.net

In vitro studies have shown that novel quinoline derivatives can exhibit excellent antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 µg/mL against bacterial strains such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.govresearchgate.net Furthermore, significant antifungal activity has been observed against pathogenic fungi, including Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. nih.govresearchgate.net The broad antimicrobial potential of the quinoline core structure suggests that compounds like this compound may also possess such properties, warranting further investigation in this area. nih.gov

Table 2: In Vitro Antimicrobial Activity of Quinoline Derivatives

| Compound Class | Microorganism | Type | Activity Range (MIC) |

|---|---|---|---|

| Novel Quinoline Derivatives nih.govresearchgate.net | Bacillus cereus | Bacterium (Gram-positive) | 3.12 - 50 µg/mL |

| Novel Quinoline Derivatives nih.govresearchgate.net | Staphylococcus sp. | Bacterium (Gram-positive) | 3.12 - 50 µg/mL |

| Novel Quinoline Derivatives nih.govresearchgate.net | Pseudomonas sp. | Bacterium (Gram-negative) | 3.12 - 50 µg/mL |

| Novel Quinoline Derivatives nih.govresearchgate.net | Escherichia coli | Bacterium (Gram-negative) | 3.12 - 50 µg/mL |

| Novel Quinoline Derivatives nih.govresearchgate.net | Aspergillus flavus | Fungus | Potentially Active |

| Novel Quinoline Derivatives nih.govresearchgate.net | Aspergillus niger | Fungus | Potentially Active |

| Novel Quinoline Derivatives nih.govresearchgate.net | Fusarium oxysporum | Fungus | Potentially Active |

| Novel Quinoline Derivatives nih.govresearchgate.net | Candida albicans | Fungus (Yeast) | Potentially Active |

Antibacterial Spectrum

While the broader quinoline class of compounds is well-known for its antibacterial properties—forming the basis of the quinolone and fluoroquinolone antibiotics—specific data on the antibacterial spectrum of this compound is not extensively detailed in the available literature. However, research into quinoline derivatives continues to identify new candidates with broad-spectrum antibacterial effects. For example, certain novel quinoline derivatives have shown potent effects against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains researchgate.net. The mechanism for some of these compounds involves novel targets, such as blocking lipopolysaccharide (LPS) transport by targeting the LptA protein in Gram-negative bacteria researchgate.net. The antimicrobial potency of the quinoline scaffold is often enhanced through hybridization with other active pharmacophores, a strategy that has yielded compounds with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range researchgate.net. Further investigation is required to determine if this compound shares these properties.

Antifungal Spectrum

Similar to its antibacterial profile, specific studies detailing the antifungal spectrum of this compound are limited. However, the quinoline skeleton is a key component in many compounds investigated for antifungal activity nih.govmdpi.com. Research has shown that various synthetic quinoline analogs exhibit good antifungal activity against a range of plant pathogenic fungi nih.govmdpi.com. Structure-activity relationship (SAR) studies on these derivatives indicate that the nature and position of substituents on the quinoline and any associated rings are crucial for determining the potency and spectrum of fungal inhibition nih.gov. For instance, certain fluorinated quinoline analogs have demonstrated significant activity against fungi such as S. sclerotiorum and R. solani mdpi.com. The potential of this compound as an antifungal agent remains an area for future research.

Antiparasitic Activity (e.g., Antimalarial, Leishmanicidal, Trypanocidal)

The quinoline core is historically significant in antiparasitic drug discovery, with quinine (B1679958) and chloroquine (B1663885) being cornerstone antimalarial drugs mdpi.comnih.gov. Styrylquinolines, including this compound, belong to a class of compounds that have shown promise against various protozoan parasites.

Antimalarial Activity: Derivatives of 2-arylvinylquinolines (styrylquinolines) have been identified as potent antiplasmodial compounds, showing activity against chloroquine-resistant strains of Plasmodium falciparum nih.gov. While specific data for this compound is not provided, studies on closely related analogs highlight the importance of the styryl moiety. For example, the introduction of a fluorine atom at the C6 position of the quinoline ring in a this compound analog resulted in a 4.5-fold improvement in activity compared to a related compound. This suggests that the 3,4-dimethoxystyryl group is a favorable substituent for antimalarial potency nih.gov. These agents are often fast-acting and target the trophozoite phase of the parasite's lifecycle nih.gov.

Leishmanicidal Activity: The 2-substituted quinoline series has been explored as a source of molecules with antileishmanial activity and low toxicity nih.gov. These compounds have shown efficacy against various Leishmania species, including L. donovani and L. amazonensis nih.govnih.gov. The mechanism of action is thought to be different from that of 8-aminoquinolines, suggesting they could be effective against resistant strains nih.gov.

Trypanocidal Activity: Several quinoline derivatives have demonstrated significant in vitro activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei (which causes African trypanosomiasis) nih.govuantwerpen.benih.gov. Studies have shown that novel quinolines can be more active than the reference drug benznidazole, particularly against the intracellular amastigote form of T. cruzi nih.gov. The activity of these compounds highlights the potential of the quinoline scaffold in the development of new treatments for trypanosomal infections nih.govuantwerpen.be.

| Compound Class | Parasite | Activity Metric | Observed Activity Range | Reference |

|---|---|---|---|---|

| 2-Arylvinylquinolines | Plasmodium falciparum (Dd2 strain) | EC50 | Low nanomolar | nih.gov |

| Novel Quinolines | Trypanosoma cruzi (amastigotes) | EC50 | 0.1 - 0.6 µM | nih.gov |

| Novel Quinolines | Trypanosoma brucei | EC50 | ≤0.25 µM | nih.gov |

| 2-Substituted Quinolines | Leishmania donovani (amastigotes) | IC50 | 2 - 4 µM | nih.gov |

Anti-inflammatory Properties

The quinoline framework is recognized as a template for designing novel anti-inflammatory agents nih.govnih.gov. Various quinoline derivatives have been shown to inhibit key enzymes and mediators involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes nih.govnih.gov. Molecular modeling studies of some synthetic quinolines suggest they can strongly occupy the active site of COX-2, which is a key target for many non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov. While direct experimental data on the anti-inflammatory activity of this compound is not available, a related compound, (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one, has demonstrated potent antioxidant and anti-inflammatory properties in models of neuroinflammation nih.gov. This suggests that the 3,4-disubstituted styryl moiety may contribute to anti-inflammatory effects.

Anti-Alzheimer's Potential

One of the most promising therapeutic avenues for this compound is in the context of Alzheimer's disease. Research has specifically identified this compound as a potential lead for anti-Alzheimer's drug design based on computational studies researchgate.net. The pathology of Alzheimer's disease is complex, involving the aggregation of amyloid-beta (Aβ) peptides and the dysfunction of cholinergic neurotransmission. Styrylquinoline derivatives have been investigated as multi-target agents that can address these issues.

Inhibition of Amyloid-Beta Aggregation: Several styrylquinoline and related quinoline derivatives have been shown to inhibit the self-aggregation of Aβ peptides, a key event in the formation of neurotoxic plaques in the Alzheimer's brain nih.govrsc.org. Some analogs have demonstrated higher inhibitory potential than curcumin, a natural standard for Aβ disaggregation nih.gov.

Acetylcholinesterase (AChE) Inhibition: The "cholinergic hypothesis" of Alzheimer's suggests that cognitive decline is linked to a deficit of the neurotransmitter acetylcholine. Inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, is a primary therapeutic strategy. Many quinoline-based compounds have been developed as potent AChE inhibitors researchgate.netmdpi.com. Molecular docking studies suggest that the quinoline moiety can effectively bind to the active site of AChE researchgate.net.

A 2021 study involving molecular docking and in silico screening specifically highlighted the promising anti-Alzheimer's activity of (E)-2-(3,4-dimethoxystyryl)quinoline, marking it as a valuable candidate for further development researchgate.net.

| Mechanism | Target | Effect of Related Compounds | Reference |

|---|---|---|---|

| Anti-Aggregation | Amyloid-Beta (Aβ) Peptide | Inhibition of self-induced and AChE-induced Aβ aggregation. | nih.govrsc.org |

| Neurotransmitter Regulation | Acetylcholinesterase (AChE) | Potent inhibition, with some derivatives showing IC50 values in the nanomolar range. | researchgate.net |

| Computational Prediction | Multiple Alzheimer's Targets | (E)-2-(3,4-dimethoxystyryl)quinoline identified as a promising lead compound. | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Biological Profiles

The biological activity of styrylquinolines is highly dependent on their chemical structure. SAR studies have provided valuable insights into how different substituents on both the quinoline and the styryl rings influence their pharmacological profiles mdpi.comnih.govresearchgate.net.

For Anti-HIV Activity: The presence and position of hydroxyl groups on the styryl ring are critical. Dihydroxystyrylquinolines, particularly those with a catechol (3,4-dihydroxy) moiety, are often potent integrase inhibitors. Furthermore, substitutions at the C8 position of the quinoline ring, such as a hydroxyl group, can significantly enhance activity mdpi.com. The vinyl bridge connecting the two ring systems is also essential for potency mdpi.com.

For Antiparasitic Activity: In the context of antimalarial agents, substitutions on the quinoline ring at positions C4, C6, and C7 have been shown to modulate activity and overcome resistance nih.govnih.gov. For instance, electron-withdrawing groups on the styryl portion and chelating groups on the quinoline ring can be important for anticancer activity, which sometimes overlaps with antiprotozoal mechanisms researchgate.net.

Influence of Substitutions on the Quinoline Ring

The quinoline scaffold serves as a critical component for the biological activity of this class of compounds, and modifications to this ring system can lead to substantial changes in efficacy, particularly in anticancer activity.

Research into a series of styrylquinolines has highlighted the importance of chelating properties in the quinoline ring for their anticancer effects. nih.gov The substitution pattern on the quinoline ring significantly modulates the cytotoxic properties of these molecules. For instance, a comparative study of 2-styryl-8-nitroquinolines and 2-styryl-8-hydroxyquinolines revealed that the presence of a hydroxyl group at the C-8 position results in superior cytotoxicity against human cervical cancer cells (HeLa) compared to a nitro group at the same position. nih.gov This suggests that the ability to chelate metal ions or form specific hydrogen bonds is a key determinant of activity.

The position of substituents also plays a vital role. In a series of 2-styrylquinoline-carboxamide derivatives, the lipophilic nature of substituents at the C-6 and C-7 positions of the quinoline ring was found to be a sensitive factor for anticancer activity. nih.gov Specifically, a derivative with two methyl groups at C-6 and C-7 displayed the highest cytotoxicity against A549 lung cancer cells. nih.gov

Further studies on 2-arylquinoline derivatives have shown that substitutions at the C-6 position can lead to important activities against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org In general, aromatic 2-arylquinolines demonstrated a better activity profile compared to their partially saturated 2-acetamido-2-methyl-tetrahydroquinoline counterparts, with higher lipophilicity correlating with better cytotoxic effects in certain cell lines. rsc.org

The introduction of a 4-carboxy group on the quinoline ring has been shown to be important for activity as a multidrug resistance protein 2 (MRP2) inhibitor. A quinoline derivative featuring a dimethoxy phenyl group at the C-2 position and a carboxyl group at the C-4 position exhibited the most potent MRP2 inhibition. nih.gov The corresponding methyl ester of this compound showed reduced activity, indicating that the free carboxyl group is crucial for interaction with the target protein. nih.gov

Table 1: Influence of Quinoline Ring Substitutions on Cytotoxic Activity of 2-Styrylquinolines

| Compound Series | Substitution at C-8 | Observed Activity | Reference |

|---|---|---|---|

| SA Series | -OH | Better cytotoxicity (IC50: 2.52–4.69 μM against HeLa cells) | nih.gov |

| SB Series | -NO2 | Lower cytotoxicity (IC50: 2.897–10.37 μM against HeLa cells) | nih.gov |

Impact of Modifications on the Styryl Moiety

Modifications to the styryl portion of this compound and its analogs have a profound impact on their biological profiles. The electronic properties of the substituents on the styryl ring are a key factor in determining the potency of these compounds.

Structure-activity relationship (SAR) analyses have consistently revealed the importance of electron-withdrawing substituents on the styryl ring for enhancing anticancer activity. nih.govresearchgate.net For example, in a study evaluating 2-styryl-8-hydroxyquinolines and 2-styryl-8-nitroquinolines, the introduction of an electron-withdrawing bromine atom onto the styryl ring enhanced cytotoxicity in both series of compounds against HeLa cells. nih.gov The compound bearing both a hydroxyl group on the quinoline ring and a bromine atom on the styryl ring exhibited the most potent IC50 value of 2.52 μM. nih.gov

Conversely, the introduction of electron-donating groups can also lead to potent biological activity, albeit for different targets. For instance, a quinoline analog featuring a p-(dimethylamino)styryl group at the 2-position was found to have a high binding affinity (Ki = 39.3 nM) for α-synuclein aggregates, which are implicated in neurodegenerative diseases like Parkinson's disease. nih.govacs.org This highlights how the nature of the styryl substituent can be tailored to achieve selectivity for different biological targets.

Table 2: Impact of Styryl Moiety Substitutions on Biological Activity

| Styryl Substituent | Observed Biological Effect | Target/Cell Line | Reference |

|---|---|---|---|

| -Br (Electron-withdrawing) | Enhanced cytotoxicity | HeLa cells | nih.gov |

| p-(dimethylamino) (Electron-donating) | High binding affinity | α-synuclein aggregates | acs.org |

| 3,4-Dimethoxy (Electron-donating) | Potential anti-Alzheimer's activity | (in silico) | researchgate.nettandfonline.com |

Role of Stereochemistry in Activity

Stereochemistry is a fundamental aspect of molecular recognition in biological systems, and the geometric configuration of 2-styrylquinolines is critical to their activity. nih.govnih.gov The double bond in the styryl linker allows for the existence of (E) and (Z) stereoisomers.

The synthesized and biologically evaluated this compound is predominantly the (E)-isomer. researchgate.nettandfonline.com X-ray crystallography studies of this compound and related styryl quinoline derivatives have confirmed the trans or (E) conformation about the styryl C=C double bond. nih.govresearchgate.netacs.org This planar configuration extends the π-conjugation across the molecule, which is often a crucial feature for compounds that interact with planar structures like DNA or flat hydrophobic pockets in proteins. nih.gov

While direct comparative studies of the biological activities of the (E) and (Z) isomers of this compound are not extensively reported, the prevalence of the (E)-isomer in synthetic and evaluation studies suggests it is the more stable and likely more active form. The rigid and planar geometry of the (E)-isomer is thought to be more favorable for fitting into specific binding sites of target macromolecules. The importance of stereoisomerism is well-established for other biologically active molecules, where different isomers can exhibit significantly different potencies and even different types of activity. nih.gov For styrylquinolines, the defined spatial arrangement of the quinoline and the substituted phenyl ring, as dictated by the (E)-configuration of the double bond, is considered a key requirement for their observed biological effects.

Applications in Materials Science and Chemical Sensing

Fluorescent Probe Development

The quinoline (B57606) scaffold is a highly attractive structure for developing fluorescent probes due to its synthetic versatility and inherent photophysical properties. nih.govresearchgate.net The nitrogen atom within the quinoline ring serves as a key site for monitoring molecular interactions, which can induce detectable changes in fluorescence. nih.gov While synthetic challenges have historically limited their exploration, modern synthetic methods have unlocked the vast potential of quinoline-based fluorescent compounds. nih.gov

The rational design of quinoline-based fluorophores is crucial for tailoring their properties for specific applications. A highly effective design strategy involves a modular approach, creating a scaffold with distinct domains that can be independently engineered. nih.govnih.gov A common design incorporates three key domains:

Polarization Domain: This domain is responsible for establishing the core electronic properties of the fluorophore. The introduction of a potent electron-donating group, such as a dimethylamino group, can polarize the molecule by pushing electron density into the quinoline core, which is fundamental to its fluorescent character. nih.gov

Tuning Domain: The photophysical properties, such as emission wavelength, can be finely tuned by introducing various chemical moieties at specific positions on the quinoline ring, typically the 2- and 4-positions. nih.gov Attaching electron-withdrawing groups, for instance, can predictably shift the emission to longer wavelengths (a red-shift). nih.gov This tunability allows for the creation of probes with customized spectral properties.

Modern synthetic techniques, particularly regioselective palladium-catalyzed cross-coupling reactions, facilitate this modular design. nih.govacs.org This enables the combinatorial development of diverse libraries of quinoline-based fluorophores, streamlining the discovery of probes for various applications. nih.govacs.org Furthermore, design considerations must also extend to biocompatibility, as unsubstituted quinolines can exhibit toxicity. acs.org Strategic modifications, such as the incorporation of cysteine, can enhance biocompatibility and water solubility, making them suitable for biological environments. acs.org The extended π-electron system, characteristic of styrylquinolines, is a key contributor to their desirable optical properties. nih.gov

The tunable nature of quinoline-based fluorophores makes them excellent candidates for developing sensors for a variety of analytes and environmental conditions.

Metal Ion Detection: Quinoline derivatives have been successfully engineered to act as selective fluorescent sensors for various metal ions. The probe's interaction with a specific metal ion can lead to a distinct change in its fluorescence, such as quenching (turn-off) or enhancement (turn-on). For example, a tripodal quinoline-based Schiff base probe, TQSB, was designed as a "turn-on" sensor for Aluminum ions (Al³⁺), exhibiting high selectivity and a very low detection limit. rsc.org Other styrylquinoline derivatives have been developed for the detection of heavy metals such as Copper (Cu²⁺), Nickel (Ni²⁺), and Silver (Ag⁺). nih.gov Another novel quinoline derivative demonstrated high selectivity and sensitivity for Ferric ions (Fe³⁺) through fluorescence quenching. rsc.org

pH Probes: The nitrogen atom in the quinoline ring is sensitive to protonation, making the scaffold ideal for designing pH probes. nih.gov These probes can exhibit significant changes in their fluorescence intensity and color in response to varying pH levels. nih.gov Researchers have developed quinoline-based probes that show a unique two-stage fluorescence response to intracellular pH, allowing for more nuanced measurements within living cells. nih.govacs.org For instance, the compound (E)-8-hydroxyl-2-[(E)-2-(2, 4-dihydroxyphenyl)vinyl]-quinoline has been utilized as a dual-modal probe, offering both fluorometric and colorimetric responses for pH detection in solution and in vivo. nih.gov

Viscosity Sensing: While specific studies on 2-(3,4-Dimethoxystyryl)quinoline for viscosity sensing are not prominent, the principles of "molecular rotors" are applicable to this class of compounds. The fluorescence of molecular rotors is often quenched in low-viscosity environments due to intramolecular rotation. As viscosity increases, this rotation is restricted, leading to a significant enhancement in fluorescence intensity. nih.gov This principle allows for the probing of microviscosity in environments like cellular compartments.

Below is a table summarizing the performance of various quinoline-based fluorescent sensors.

| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

| Tripodal Quinoline Probe (TQSB) | Al³⁺ | Chelation-Enhanced Fluorescence (Turn-On) | 7.0 nM | rsc.org |

| Quinoline Derivative | Fe³⁺ | Fluorescence Quenching (Turn-Off) | Not Specified | rsc.org |

| Dansyl-Styrylquinoline | Fe²⁺ | Fluorescence Enhancement | Not Specified | researchgate.net |

| (E)-8-hydroxyl-2-styrylquinoline | pH | Protonation/Deprotonation | Not Applicable | nih.gov |

The ability to function in complex biological environments makes quinoline-based probes powerful tools for visualizing cellular structures and detecting specific biomolecules.

Cellular Imaging: Styrylquinoline derivatives have been employed as fluorescent dyes for live-cell imaging. nih.govnih.gov Studies have shown that certain derivatives preferentially accumulate in lipid-rich cellular organelles, allowing for targeted imaging of these structures. nih.gov The pH-sensitive nature of quinoline probes has been successfully applied to image pH changes within live PC3 cancer cells. nih.gov Furthermore, probes like TQSB have been used to visualize the presence of intracellular Al³⁺ in living cells without causing cytotoxicity. rsc.org

Detection of Biomolecules: Beyond small ions, quinoline-based sensors have been designed to detect larger, biologically significant molecules. A rationally designed D-A-D type quinoline chemosensor has been synthesized for the sensitive detection of tetrameric transthyretin, a protein implicated in amyloid diseases. nih.gov This demonstrates the potential of these probes in early disease diagnosis. Another quinoline derivative was developed into a highly sensitive fluorescent probe for detecting hydrazine, an important but toxic industrial chemical. nih.gov

Electronic and Photonic Materials

Quinoline derivatives, including this compound, are recognized as valuable building blocks (synthons) for the creation of novel materials with tailored electronic and photonic properties. tandfonline.comresearchgate.net Their inherent charge transport capabilities and luminescence make them suitable for a range of optoelectronic applications.

The assembly of multi-substituted quinoline derivatives into ordered nanostructures and mesostructures can lead to materials with significantly enhanced electronic and photonic performance. tandfonline.comresearchgate.net The properties of the bulk material can be modulated by controlling the size, shape, and dimensionality at the nanoscale. While not specific to this compound, studies on other materials like Tellurium (Te) have shown that roll-like nanostructures can exhibit enhanced electrical properties and superior charge mobility compared to the bulk material. beilstein-journals.org Theoretical studies of (E)-2-(3,4-dimethoxystyryl)quinoline using Density Functional Theory (DFT) provide insight into its electronic characteristics.

The table below presents key electronic parameters calculated for (E)-2-(3,4-Dimethoxystyryl)quinoline (DMSQ).

| Parameter | Value | Significance | Reference |

| HOMO Energy | -5.447 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. | tandfonline.com |

| LUMO Energy | -2.046 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | tandfonline.com |

| HOMO-LUMO Energy Gap | 3.41 eV | Indicates the energy required for electronic excitation and influences optical and electronic properties. | tandfonline.com |

The calculated HOMO-LUMO gap suggests that intramolecular charge transfer occurs within the molecule, a key feature for its application in electronic and photonic devices. tandfonline.com

The strong fluorescence and charge-transporting properties of quinoline derivatives make them highly promising materials for use in Organic Light-Emitting Diodes (OLEDs). nih.gov Styrylquinolines, in particular, are being actively investigated for this purpose. mdpi.com

Quinoline-based materials can serve multiple functions within an OLED device, including as:

Emitters: They can be used as the light-emitting material, often doped into a host matrix. Various derivatives have been developed to produce emission across the visible spectrum, including green and blue light. uj.edu.plresearchgate.net

Electron Transporters: The electron-deficient nature of the quinoline ring makes it a good candidate for electron transport layers (ETLs), facilitating the movement of electrons from the cathode to the emissive layer. mdpi.comresearchgate.net

For example, copolymers containing styrylquinoline with electron-donating methoxy (B1213986) (OCH₃) groups have been shown to form smooth, transparent films with broad luminescence, making them excellent candidates for OLEDs. mdpi.com Other research has demonstrated the fabrication of OLEDs using 5,7-dibromo-8-hydroxyquinoline as the fluorescent material, resulting in a device that emits in the ultraviolet (UV) region. dergipark.org.tr Solution-processable OLEDs have been constructed using 1H-Pyrazolo[3,4-b]quinoline derivatives as dopants in a polymer matrix, achieving bright green emission. uj.edu.pl

Utility in Third-Generation Photovoltaics

Quinoline derivatives are an area of significant interest for researchers developing materials for third-generation photovoltaic cells, including polymer solar cells and dye-sensitized solar cells (DSSCs). nih.govnih.gov These compounds are noted for their favorable characteristics such as good solubility, high chemical stability, and the ability to be synthesized with precision, allowing for the tuning of their optoelectronic properties. nih.gov The core structure of quinoline is electron-deficient, making it a suitable acceptor component in donor-π-acceptor (D-π-A) dyes, which are fundamental to the operation of DSSCs. mdpi.com

The compound this compound belongs to the styrylquinoline (StQ) class of materials, which have been identified for their use in photosensitive applications as sensitizers. mdpi.com The potential of a compound for use in photovoltaics is largely determined by its electronic properties, specifically the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These levels dictate the efficiency of two critical processes: light absorption and the subsequent injection of electrons into the semiconductor's (commonly TiO2) conduction band. mdpi.comcase.edu

Theoretical studies using Density Functional Theory (DFT) have been conducted to determine the electronic properties of (E)-2-(3,4-Dimethoxystyryl)quinoline. researchgate.netfigshare.com The calculated energy levels and the resulting energy gap are foundational for assessing its suitability as a photosensitizer.

Table 1: Calculated Electronic Properties of (E)-2-(3,4-Dimethoxystyryl)quinoline

| Property | Value |

|---|---|

| HOMO Energy | -5.58 eV |

| LUMO Energy | -1.75 eV |

| Energy Gap (LUMO-HOMO) | 3.83 eV |

Data sourced from DFT calculations at the B3LYP/6-311++G (d,p) level of theory. researchgate.netfigshare.com

The electron-donating nature of the two methoxy (-OCH3) groups on the styryl fragment is considered a beneficial feature. mdpi.com In related styryl and quinoline compounds, such donor groups have been shown to cause a red shift in the material's absorption and emission spectra, meaning it can absorb light at longer wavelengths, which is advantageous for solar cells. semanticscholar.org

While direct fabrication of a solar cell using this compound has not been extensively reported, the performance of other quinoline-based organic dyes in DSSCs demonstrates the potential of this compound class. These related dyes, incorporating a quinoline unit as a π-bridge or acceptor, have achieved notable power conversion efficiencies (PCE).

Data sourced from studies on novel organic sensitizers containing a quinoline unit. scispace.comdergipark.org.tr †A 5,6,7-trimethoxy-2-(methylthio)quinoline derivative. dergipark.org.tr

The performance of these related compounds, particularly the high efficiency achieved by the JK-130 dye, underscores the viability of the quinoline scaffold in designing effective sensitizers for DSSCs. scispace.com The favorable electronic properties calculated for this compound, combined with the proven success of its structural analogs, position it as a promising candidate for further investigation in third-generation photovoltaic applications.

Transistor Technologies

Quinoline derivatives are recognized not only for their photovoltaic applications but also for their utility in other areas of organic electronics, including transistor technologies. nih.govnih.gov Specifically, they have been investigated as active semiconductor materials in Organic Field-Effect Transistors (OFETs). nih.govrsc.org The performance of an OFET is critically dependent on the charge carrier mobility of the organic semiconductor, which is influenced by the molecule's structure, degree of π-conjugation, and solid-state packing. rsc.org

Research into functionalized quinolines has demonstrated their potential for creating solution-processable p-channel (hole-transporting) OFETs. rsc.org In one study, a series of compounds with a Donor/Acceptor-Acceptor-Donor (D/A–A–D) architecture based on a quinoline core was synthesized and tested. The results showed that compounds featuring an electron-donating methoxyphenyl group at the terminal positions exhibited the best performance. rsc.org This structural feature is closely related to the 3,4-dimethoxystyryl group in this compound.

The presence of electron-donating methoxy groups, extensive π-conjugation through the styryl bridge, and appropriate HOMO/LUMO energy levels are key factors that support good charge carrier mobilities. rsc.org The methoxy groups enhance the electron-donating character of the molecule, which is favorable for hole transport (p-type behavior).

Table 3: OFET Performance of a Methoxyphenyl-Functionalized D–A–D Quinoline Derivative

| Parameter | Value |

|---|---|

| Hole Mobility (μh) | 0.0032 cm² V⁻¹ s⁻¹ |

| Threshold Voltage (VT) | -1.8 V |

| On/Off Current Ratio (Ion/Ioff) | 10³ |

Data sourced from a study on functionalized quinolines for p-channel OFETs. rsc.org

The reported hole mobility of 0.0032 cm² V⁻¹ s⁻¹ for a methoxyphenyl-terminated quinoline is a significant result, demonstrating that this class of materials can effectively function as the active layer in a transistor. rsc.org Given that this compound shares the essential quinoline core and the electron-donating dimethoxy-substituted aromatic ring, it possesses the foundational structural elements required for a p-type organic semiconductor. Its calculated HOMO level of -5.58 eV is within the range suitable for efficient hole injection from common electrodes like gold. researchgate.netfigshare.com Therefore, this compound is a strong candidate for future research and development in the field of organic transistor technologies.

Future Research Directions and Prospects

Rational Design and Synthesis of Novel Analogues

The rational design and synthesis of new analogues of 2-(3,4-dimethoxystyryl)quinoline are central to advancing its therapeutic potential. primescholars.com By strategically modifying the core structure, researchers aim to enhance bioactivity, improve selectivity, and overcome challenges such as drug resistance.

One promising approach involves the combination of the this compound scaffold with other bioactive moieties to create hybrid molecules with enhanced pharmacological profiles. For instance, the synthesis of quinoline-coumarin, quinoline-benzothiadiazole, and quinoline-thiazole hybrids has been explored to develop compounds with a wide range of biological activities. nih.gov The functionalization at various positions of the quinoline (B57606) ring is a key strategy, as the nature and position of substituents significantly influence the resulting compound's functionality. nih.gov

A notable example is the development of 2-styryl-trimethoxy quinoline derivatives, which have shown potential as anticancer agents by inhibiting tubulin polymerization. nih.govresearchgate.net Further structural modifications, such as the introduction of different substituents on the styryl or quinoline ring, are being investigated to optimize their anticancer efficacy. nih.gov The synthesis of novel 2-arylvinylquinolines has also led to the discovery of potent antiplasmodial compounds with low nanomolar activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov

The development of environmentally friendly synthesis methods is also a key consideration. Researchers are exploring green chemistry approaches, such as using eco-friendly solvents and catalysts, to produce these analogues in a more sustainable manner. rsc.org

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is accelerating the discovery and development of this compound analogues. In silico techniques, such as molecular docking and molecular dynamics simulations, are instrumental in predicting the binding affinities and interaction patterns of newly designed compounds with their biological targets. nih.govresearchgate.net

For example, molecular docking studies have been used to investigate the interaction of this compound derivatives with the colchicine (B1669291) binding site of tubulin, providing insights into their mechanism of action as anticancer agents. researchgate.netresearchgate.net These computational predictions are then validated through experimental assays, such as cytotoxicity screening and tubulin polymerization assays. nih.govresearchgate.net

Density Functional Theory (DFT) calculations are also being employed to understand the structural, electronic, and vibrational properties of these molecules. researchgate.netresearchgate.netrjptonline.orgmdpi.com This information is crucial for establishing structure-activity relationships (SAR) and guiding the design of more potent and selective compounds. nih.gov The integration of these advanced methodologies allows for a more rational and efficient drug discovery process, reducing the time and resources required to identify promising lead compounds. mdpi.com

Exploration of Novel Biological Targets and Mechanistic Pathways

While much of the research on this compound and its analogues has focused on their anticancer and antimicrobial activities, there is a growing interest in exploring their potential against other diseases. The versatility of the quinoline scaffold suggests that these compounds may interact with a wide range of biological targets. researchgate.net

Future research will likely focus on identifying new molecular targets and elucidating the underlying mechanistic pathways. This could involve screening these compounds against a broader panel of cell lines and disease models. For example, some quinoline derivatives have been investigated for their potential as inhibitors of multidrug resistance proteins (MRPs), which could be beneficial in overcoming drug resistance in cancer therapy. nih.gov There is also evidence to suggest that certain styrylquinoline derivatives may have neuroprotective effects, opening up avenues for their investigation in the context of neurodegenerative diseases like Alzheimer's. researchgate.netmdpi.comresearchgate.net

By expanding the scope of biological evaluation, researchers hope to uncover novel therapeutic applications for this class of compounds.

Development of Multifunctional Chemical Entities

The complex nature of many diseases, such as cancer and Alzheimer's, has led to a growing interest in the development of multifunctional drugs that can simultaneously modulate multiple targets. nih.gov The this compound scaffold is well-suited for the design of such multifunctional chemical entities. nih.gov

For instance, researchers are designing quinoline derivatives that combine cholinesterase inhibition with the ability to prevent amyloid-β aggregation, both of which are key pathological features of Alzheimer's disease. nih.gov Similarly, quinoline hybrids are being developed that exhibit both anticancer and antimicrobial properties, which could be particularly useful in treating infections in immunocompromised cancer patients. rsc.org

The development of these multifunctional agents requires a deep understanding of the structure-activity relationships for each biological target. By carefully designing molecules that incorporate the necessary pharmacophoric features, it is possible to create single chemical entities with a broader spectrum of therapeutic activity.

Innovations in Material Science Applications

Beyond their therapeutic potential, quinoline derivatives, including this compound, are also being explored for their applications in material science. The unique photophysical properties of these compounds make them attractive candidates for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. nih.gov

The ability of quinoline derivatives to act as photoactive materials is being harnessed in the development of third-generation solar cells, including dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.gov Their flexibility and tunable electronic properties allow for the design of materials with specific absorption spectra and energy levels, which are crucial for efficient light harvesting and energy conversion. nih.gov

Furthermore, the dearomative functionalization of quinolines is being investigated as a means to create novel three-dimensional molecular scaffolds with potential applications in medicinal chemistry and materials science. nih.gov These innovative approaches are expanding the utility of the quinoline core beyond its traditional role as a pharmacophore.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3,4-dimethoxystyryl)quinoline, and how do reaction conditions influence yield and purity?

The synthesis typically employs condensation reactions between quinoline derivatives and substituted styrenes. Key methods include:

- Skraup synthesis : Requires careful control of temperature (110–120°C) and acidic conditions (H₂SO₄) to avoid polymerization byproducts.

- Friedländer synthesis : Utilizes 2-aminoquinoline and 3,4-dimethoxycinnamaldehyde under basic conditions (KOH/EtOH), yielding 60–75% product with high regioselectivity .

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves yield (up to 85%) compared to conventional heating . Critical factors: Solvent polarity, catalyst selection (e.g., POCl₃ for esterification), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- X-ray crystallography : Reveals monoclinic crystal symmetry (space group P2₁/c) with intermolecular C–H···O hydrogen bonds and π–π stacking stabilizing the lattice .

- NMR spectroscopy : ¹H NMR shows distinct vinyl proton coupling (J = 16 Hz for E-isomer) and methoxy singlet peaks (δ 3.8–4.0 ppm). ¹³C NMR confirms quinoline C2-substitution .

- DFT calculations : B3LYP/6-311++G(d,p) level matches experimental geometries (bond lengths within 0.02 Å) and predicts HOMO-LUMO energy gaps (~4.2 eV), correlating with photochemical reactivity .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved methodologically?

- Anticancer vs. Antiprotozoal activity : Derivatives with 3,4,5-trimethoxybenzamide groups show potent cytotoxicity (IC₅₀ = 2.46 µM in HepG2 cells) but weaker antiprotozoal effects. Use tubulin polymerization assays to confirm target specificity .

- Anti-Alzheimer’s activity : Molecular docking predicts strong acetylcholinesterase (AChE) inhibition (binding energy = −9.2 kcal/mol), but in vitro IC₅₀ values vary. Validate via Ellman’s assay with donepezil as a positive control . Resolution: Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and apply multivariate statistical analysis (ANOVA with Tukey post-hoc) to address variability .

Q. How does photochemical stability impact the applicability of this compound in optoelectronic or therapeutic studies?

- UV-Vis spectroscopy : Absorption maxima at 365 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) indicate sensitivity to UV light.

- Photoisomerization : Irradiation at 350 nm induces E-to-Z isomerization (quantum yield Φ = 0.32), altering electronic properties. Use HPLC-PDA to monitor isomer ratios .

- Degradation pathways : Methoxy group demethylation under prolonged UV exposure forms quinone intermediates. Mitigate via encapsulation in polymeric matrices (e.g., PLGA nanoparticles) .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in quinoline-based drug design?

- Pharmacophore modeling : Identify critical motifs (e.g., methoxy groups for AChE inhibition) using Discovery Studio or MOE .

- MD simulations : Analyze ligand-receptor stability (RMSD < 2.0 Å over 100 ns) for AChE or tubulin targets .

- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB score = 0.55) and CYP450 inhibition risk, guiding lead optimization .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies using Skraup vs. Friedländer methods?

- Skraup limitations : High temperatures promote side reactions (e.g., polymerization), reducing yields to 40–50%.

- Friedländer advantages : Base-catalyzed cyclization minimizes byproducts but requires anhydrous conditions. Recommendation: Use Doebner-Miller modifications (FeSO₄ catalyst) or solvent-free mechanochemical synthesis to enhance reproducibility .

Methodological Tables

Q. Table 1. Cytotoxic Activity of Selected Derivatives

| Derivative | Substituent | IC₅₀ (µM) HepG2 | Tubulin Inhibition (%) |

|---|---|---|---|

| 6e | 3,4,5-Trimethoxy | 2.46 | 82.1 ± 3.2 |

| 6g | 4-Bromo | 41.31 | 12.5 ± 1.8 |

| Control (Colchicine) | – | 6.09 | 95.0 ± 2.1 |

| Source: Adapted from cytotoxic assays using MTT protocol . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.